5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone
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Overview
Description
5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone is a chemical compound with a complex structure that includes phenyl, prop-2-ynylthio, triazolyl, and thienyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and thienyl groups. The prop-2-ynylthio group is then added through a nucleophilic substitution reaction. The final step involves the formation of the ketone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the prop-2-ynylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-furyl ketone
- 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-pyridyl ketone
Uniqueness
5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-phenyl-3-prop-2-ynylsulfanyl-1,2,4-triazol-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-2-10-22-16-17-14(12-7-4-3-5-8-12)19(18-16)15(20)13-9-6-11-21-13/h1,3-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOIVHKLZDTZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN(C(=N1)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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